molecular formula C11H20N2 B2429869 4-But-3-ynyl-1,2,2-trimethylpiperazine CAS No. 1344378-66-0

4-But-3-ynyl-1,2,2-trimethylpiperazine

Cat. No. B2429869
M. Wt: 180.295
InChI Key: MAKGQNILNZAINL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-But-3-ynyl-1,2,2-trimethylpiperazine is a chemical compound with the molecular formula C11H20N2 . It is not intended for human or veterinary use and is available for research use only.

Scientific Research Applications

Polymerization Reactivity

Aliev et al. (1992) investigated the radical polymerization of 4-(3-buten-1-ynyl)-1,2,5-trimethyl-4-piperidinol stereoisomers. The study focused on understanding the reaction order, kinetic and energetic parameters, and polymerization rate influenced by the spatial orientation of reactive centers. Quantum chemical calculations and spectroscopic methods were used to understand the polymerization mechanism (Aliev et al., 1992).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) synthesized 2-aminopyrimidines as ligands for the histamine H4 receptor, including derivatives of 4-but-3-ynyl-1,2,2-trimethylpiperazine. Their research aimed to optimize potency and study the effects of structural modifications on receptor affinity and in vitro and in vivo activity (Altenbach et al., 2008).

Sigma Ligands with High Affinity

Perregaard et al. (1995) synthesized a series of 4-(1H-indol-3-yl)-1-butyl-substituted piperidines and piperazines, including 4-but-3-ynyl-1,2,2-trimethylpiperazine derivatives. These compounds demonstrated high affinity for sigma 1 and sigma 2 binding sites, and their affinity for other receptors like serotonin 5-HT1A and dopamine D2 was also assessed (Perregaard et al., 1995).

Palladium-Catalyzed Oxidative Cyclization

Bacchi et al. (2005) conducted a study on 4-Yn-1-ones, including derivatives of 4-but-3-ynyl-1,2,2-trimethylpiperazine, reacting under oxidative carbonylation conditions. They explored the synthesis of various heterocyclic derivatives, providing insights into reaction mechanisms and product formations (Bacchi et al., 2005).

Synthesis from (S)-Serine

Beduerftig et al. (2001) described a novel synthesis method for 4-substituted-(1-benzylpiperazin-2-yl)methanols, starting from (S)-serine and leading to chiral, non-racemic bicyclic lactams. This study provided a new pathway for synthesizing compounds related to central nervous system receptors (Beduerftig et al., 2001).

Safety And Hazards

The safety and hazards associated with 4-But-3-ynyl-1,2,2-trimethylpiperazine are not specified in the available sources .

properties

IUPAC Name

4-but-3-ynyl-1,2,2-trimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2/c1-5-6-7-13-9-8-12(4)11(2,3)10-13/h1H,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKGQNILNZAINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C)CCC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(But-3-yn-1-yl)-1,2,2-trimethylpiperazine

CAS RN

1344378-66-0
Record name 4-(but-3-yn-1-yl)-1,2,2-trimethylpiperazine
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